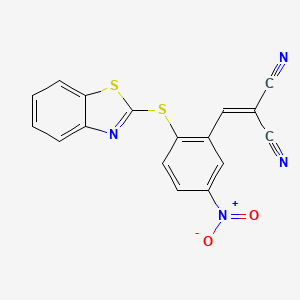
((2-Benzothiazol-2-ylthio-5-nitrophenyl)methylene)methane-1,1-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound ((2-Benzothiazol-2-ylthio-5-nitrophenyl)methylene)methane-1,1-dicarbonitrile is a chemical compound that has been studied for its potential applications . It is a derivative of benzothiazole .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in the literature . The structure of the synthesized compounds was elucidated by IR, 1HNMR, 13C NMR and mass spectroscopy .Molecular Structure Analysis
The molecular structure of this compound includes benzothiazole and nitrophenyl groups . The exact structure can be determined using techniques such as IR, 1HNMR, 13C NMR and mass spectroscopy .Chemical Reactions Analysis
The compound and its derivatives have shown significant biological efficacy when compared to a potent and well-known antidiabetic agent (i.e., Glibenclamide) . All the compounds were effective, amongst them, one showed more prominent activity at 350 mg/kg p.o .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, density, molecular formula, molecular weight, and toxicity information, can be found in chemical databases .科学的研究の応用
BTNPCN has been studied for its potential applications in a variety of scientific research fields. It has been studied for its ability to interact with a variety of biological molecules, such as proteins and enzymes. It has also been studied for its potential use as a drug, as it has been shown to possess anti-inflammatory and anti-cancer properties. Additionally, BTNPCN has been studied for its potential use as a fluorescent probe for imaging and diagnostics, as well as its potential use in the synthesis of other compounds.
作用機序
The exact mechanism of action of BTNPCN is still not fully understood. However, it is thought that the compound binds to certain proteins and enzymes, inhibiting their activity. Additionally, it is thought that the compound is able to interact with certain cellular components, such as DNA and RNA, leading to changes in gene expression.
Biochemical and Physiological Effects
BTNPCN has been studied for its potential effects on a variety of biochemical and physiological processes. In vitro studies have shown that the compound is able to inhibit the activity of certain enzymes, leading to changes in biochemical pathways. Additionally, in vivo studies have shown that the compound has anti-inflammatory and anti-cancer properties, as well as the potential to modulate the immune system.
実験室実験の利点と制限
The use of BTNPCN in laboratory experiments offers a number of advantages. The compound is relatively easy to synthesize, and can be obtained in high purity. Additionally, the compound is relatively stable, and has a long shelf life. However, there are some limitations to the use of BTNPCN in laboratory experiments. The compound is not water soluble, and is not suitable for use in aqueous solutions. Additionally, the compound is not suitable for use in high-temperature experiments, as it is thermally unstable.
将来の方向性
The potential applications of BTNPCN are still being explored, and there are a number of potential future directions for research. For example, further research could be conducted to explore the compound’s potential use as a drug. Additionally, further research could be conducted to explore the compound’s potential use in imaging and diagnostics, as well as its potential use in the synthesis of other compounds. Additionally, further research could be conducted to explore the compound’s potential effects on a variety of biochemical and physiological processes.
合成法
BTNPCN can be synthesized via a variety of methods, including a two-step process involving the reaction of 2-bromo-5-nitrophenylmethylene-1,1-dicarbonitrile with 2-thio-benzothiazole. This reaction is carried out in a solvent such as dichloromethane or dimethylformamide, and yields BTNPCN as the product. This synthesis method is relatively simple and efficient, and can be used to produce high-purity samples of BTNPCN.
特性
IUPAC Name |
2-[[2-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H8N4O2S2/c18-9-11(10-19)7-12-8-13(21(22)23)5-6-15(12)24-17-20-14-3-1-2-4-16(14)25-17/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXYVSSPOKKSNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SC3=C(C=C(C=C3)[N+](=O)[O-])C=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H8N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

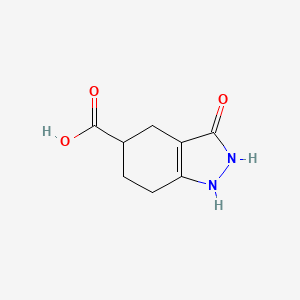
![methyl 4-(2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2869351.png)
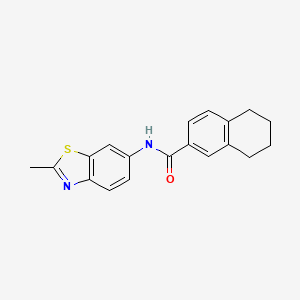
![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(phenylthio)propanamide](/img/structure/B2869355.png)
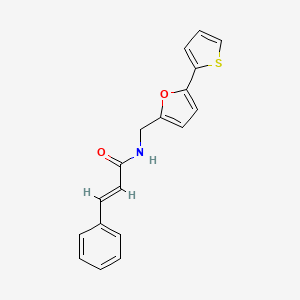
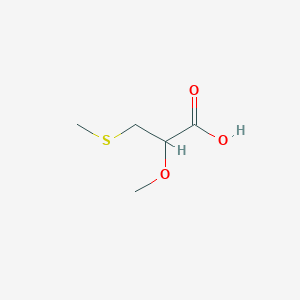
![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one](/img/structure/B2869364.png)

![N-[1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]prop-2-enamide](/img/structure/B2869366.png)
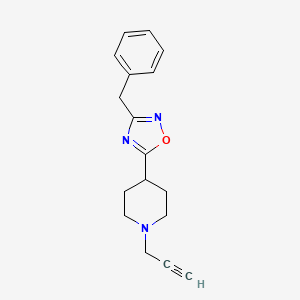

![(1R,5S)-N-benzhydryl-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2869370.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)butanamide](/img/structure/B2869372.png)